N-Propionylglycine

Catalog No.
S794456
CAS No.
21709-90-0
M.F
C5H9NO3
M. Wt
131.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Propionylglycine

CAS Number

21709-90-0

Product Name

N-Propionylglycine

IUPAC Name

2-(propanoylamino)acetic acid

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

InChI

InChI=1S/C5H9NO3/c1-2-4(7)6-3-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9)

InChI Key

WOMAZEJKVZLLFE-UHFFFAOYSA-N

SMILES

CCC(=O)NCC(=O)O

Synonyms

N-(1-Oxopropyl)glycine; N-Propionylglycine; NSC 158539; Propionylglycine;

Canonical SMILES

CCC(=O)NCC(=O)O

Biochemical and Physiological Probe

Propionylglycine functions as a valuable biochemical and physiological probe. Researchers utilize it to investigate the activity and function of various enzymes. By studying how enzymes interact with PG, scientists can gain insights into their specific roles in cellular processes. For instance, PG can be employed to study enzymes involved in:

  • Glycolysis: This is the process by which cells convert glucose into energy. PG can help researchers understand how enzymes regulate different steps in this pathway Source: [University of Bristol, Centre for Microvascular Research: ].
  • Amino acid metabolism: PG can be used to investigate enzymes responsible for the breakdown and synthesis of other amino acids Source: [National Institutes of Health, National Center for Biotechnology Information: )].

Reagent for Synthesis

Propionylglycine serves as a crucial reagent for synthesizing various biomolecules in the laboratory. Due to its specific chemical structure, PG can be incorporated into the synthesis of:

  • Peptides and peptidomimetics: These are chains of amino acids that mimic the structure and function of natural proteins. PG can be used to create specific peptide sequences for studying protein-protein interactions or developing new drugs Source: [American Chemical Society, Journal of Organic Chemistry: ].
  • Other complex molecules: PG's unique properties can be beneficial in synthesizing other complex molecules relevant to biological research, such as probes for studying cellular processes or potential therapeutic agents Source: [Royal Society of Chemistry: ].

N-Propionylglycine is a compound classified as an N-acylglycine, which is synthesized through the formal condensation of the carboxy group of propionic acid with the amino group of glycine. Its chemical formula is C₅H₉NO₃, and it has a CAS number of 21709-90-0. This compound plays a significant role in metabolic pathways and is particularly relevant in the context of certain metabolic disorders, such as propionic acidemia, where its levels are notably elevated in patients due to impaired metabolism of propionic acid .

Propionylglycine itself does not have a known mechanism of action within biological systems. Its primary significance lies in its elevated levels as a biomarker for propionic acidemia. In this condition, a deficiency in the enzyme propionyl-CoA carboxylase leads to the accumulation of propionic acid. The body attempts to detoxify this excess by conjugating it with glycine, resulting in increased propionylglycine excretion [].

The synthesis of N-propionylglycine involves a reaction facilitated by glycine N-acyltransferase, an enzyme that catalyzes the transfer of an acyl group from acyl-CoA to glycine, resulting in the formation of N-propionylglycine. The general reaction can be represented as follows:

Acyl CoA+GlycineN Propionylglycine+CoA\text{Acyl CoA}+\text{Glycine}\rightarrow \text{N Propionylglycine}+\text{CoA}

This reaction highlights the biochemical pathway through which N-propionylglycine is formed and illustrates its role in amino acid metabolism .

N-Propionylglycine exhibits biological activity primarily linked to its role as a metabolite in various biochemical pathways. It is involved in the detoxification processes of propionic acid and serves as a marker for metabolic disorders, particularly propionic acidemia. In this condition, the accumulation of propionic acid leads to increased urinary excretion of N-propionylglycine, making it a useful biomarker for diagnosis and monitoring . Additionally, studies have indicated that N-propionylglycine may interact with other metabolic pathways, influencing energy metabolism and amino acid homeostasis.

The synthesis of N-propionylglycine can be achieved through several methods:

  • Enzymatic Synthesis: Utilizing glycine N-acyltransferase to catalyze the reaction between glycine and propionyl-CoA.
  • Chemical Synthesis: Direct chemical condensation of propionic acid and glycine under controlled conditions, often involving dehydrating agents to facilitate the reaction.
  • Biotechnological Methods: Employing microbial fermentation processes that can produce N-propionylglycine from substrates containing glycine and propionic acid.

These methods vary in efficiency and yield, with enzymatic synthesis often providing higher specificity and lower by-product formation .

N-Propionylglycine has several applications in both clinical and research settings:

  • Biomarker for Metabolic Disorders: It is used as a diagnostic marker for propionic acidemia and other related metabolic disorders.
  • Research Tool: In biochemical research, it serves as a substrate or standard for studying metabolic pathways involving acylglycines.
  • Potential Therapeutic Role: There is ongoing research into its potential therapeutic applications in managing metabolic diseases linked to propionic acid accumulation .

Studies on N-propionylglycine have focused on its interactions within metabolic pathways. It has been observed that elevated levels can indicate disruptions in normal metabolic processes, particularly those involving branched-chain amino acids and fatty acids. Research has also explored its potential interactions with other metabolites and enzymes involved in amino acid metabolism, providing insights into its role as a signaling molecule within metabolic networks .

N-Propionylglycine shares similarities with other acylglycines but has unique characteristics that distinguish it from these compounds. Below are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameChemical FormulaUnique Features
GlycineC₂H₅NO₂Simple amino acid without an acyl group
N-AcetylglycineC₄H₉NO₃Acetyl group instead of propionyl; different metabolic implications
N-ButyrylglycineC₅H₁₁NO₃Butyric acid derivative; related but with different physiological roles
N-ValerylglycineC₆H₁₃NO₃Valeric acid derivative; longer carbon chain affects solubility and function

The distinguishing feature of N-propionylglycine lies in its specific role as a metabolite associated with propionic acid metabolism, making it particularly relevant in clinical diagnostics for metabolic disorders related to propionate accumulation .

Physical Description

Solid

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

131.058243149 g/mol

Monoisotopic Mass

131.058243149 g/mol

Heavy Atom Count

9

UNII

26615FM8NG

Other CAS

21709-90-0

Wikipedia

Propionylglycine

Dates

Modify: 2023-08-15

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